molecular formula C11H18N2O3Si B3343356 8,8,11-Trimethyl-2,4-diaza-8-silaspiro[5.5]undecane-1,3,5-trione CAS No. 52-55-1

8,8,11-Trimethyl-2,4-diaza-8-silaspiro[5.5]undecane-1,3,5-trione

Cat. No.: B3343356
CAS No.: 52-55-1
M. Wt: 254.36 g/mol
InChI Key: LOIIBGCPFZBHJP-UHFFFAOYSA-N
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Description

8,8,11-Trimethyl-2,4-diaza-8-silaspiro[5.5]undecane-1,3,5-trione is a complex organic compound with the molecular formula C11H18N2O3Si. It is known for its unique spiro structure, which includes silicon and nitrogen atoms in its ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,8,11-Trimethyl-2,4-diaza-8-silaspiro[5.5]undecane-1,3,5-trione typically involves multi-step organic reactions. One common method includes the reaction of trimethylsilyl chloride with a suitable diaza compound under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

8,8,11-Trimethyl-2,4-diaza-8-silaspiro[5.5]undecane-1,3,5-trione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce more hydrogenated forms of the compound .

Scientific Research Applications

8,8,11-Trimethyl-2,4-diaza-8-silaspiro[5.5]undecane-1,3,5-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 8,8,11-Trimethyl-2,4-diaza-8-silaspiro[5.5]undecane-1,3,5-trione involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8,8,11-Trimethyl-2,4-diaza-8-silaspiro[5.5]undecane-1,3,5-trione is unique due to its specific trimethyl substitution, which can influence its chemical reactivity and physical properties. This uniqueness makes it valuable for certain applications where these properties are advantageous .

Properties

IUPAC Name

8,8,11-trimethyl-2,4-diaza-8-silaspiro[5.5]undecane-1,3,5-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3Si/c1-7-4-5-17(2,3)6-11(7)8(14)12-10(16)13-9(11)15/h7H,4-6H2,1-3H3,(H2,12,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOIIBGCPFZBHJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC[Si](CC12C(=O)NC(=O)NC2=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501018914
Record name NSC96857
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501018914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52-55-1
Record name NSC96857
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052551
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC96857
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96857
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC96857
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501018914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8,8,11-Trimethyl-2,4-diaza-8-silaspiro[5.5]undecane-1,3,5-trione
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8,8,11-Trimethyl-2,4-diaza-8-silaspiro[5.5]undecane-1,3,5-trione
Reactant of Route 3
8,8,11-Trimethyl-2,4-diaza-8-silaspiro[5.5]undecane-1,3,5-trione
Reactant of Route 4
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8,8,11-Trimethyl-2,4-diaza-8-silaspiro[5.5]undecane-1,3,5-trione
Reactant of Route 5
8,8,11-Trimethyl-2,4-diaza-8-silaspiro[5.5]undecane-1,3,5-trione
Reactant of Route 6
8,8,11-Trimethyl-2,4-diaza-8-silaspiro[5.5]undecane-1,3,5-trione

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